molecular formula C21H22N4O2S B3800139 1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No.: B3800139
M. Wt: 394.5 g/mol
InChI Key: VMXZWZRQDPNRAL-UHFFFAOYSA-N
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Description

The compound “1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The acetyl group is a functional group derived from acetic acid, and it is attached to the thiophene ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrazole and thiophene rings, followed by the attachment of the acetyl group . The pyrazole ring could potentially be synthesized through the reaction of a 1,3-diketone with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocyclic rings and the acetyl group. The pyrazole ring is planar and aromatic, meaning it has a stable, ring-like structure with delocalized electrons . The thiophene ring is also aromatic and planar, and the sulfur atom in the ring contributes to its aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrazole ring is relatively stable under normal conditions, but it can participate in various reactions under specific conditions . The thiophene ring is also relatively stable, but it can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical reagent. Further studies could also explore its physical and chemical properties in more detail .

Properties

IUPAC Name

1-[(5-acetylthiophen-3-yl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15(26)20-11-16(14-28-20)13-24-9-3-7-19(24)21(27)23-17-5-2-6-18(12-17)25-10-4-8-22-25/h2,4-6,8,10-12,14,19H,3,7,9,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXZWZRQDPNRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
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1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
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1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
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1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

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